molecular formula C4H10O2 B1200966 (S)-butane-1,3-diol CAS No. 24621-61-2

(S)-butane-1,3-diol

Cat. No.: B1200966
CAS No.: 24621-61-2
M. Wt: 90.12 g/mol
InChI Key: PUPZLCDOIYMWBV-BYPYZUCNSA-N
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Description

(S)-butane-1,3-diol is a butane-1,3-diol of S-configuration. It is an enantiomer of a (R)-butane-1,3-diol.

Properties

IUPAC Name

(3S)-butane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10O2/c1-4(6)2-3-5/h4-6H,2-3H2,1H3/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUPZLCDOIYMWBV-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

90.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24621-61-2
Record name (+)-1,3-Butanediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24621-61-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (S)-(+)-Butane-1,3-diol
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (S)-butane-1,3-diol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02202
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name (S)-(+)-butane-1,3-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.042.133
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Melting Point

<-50 °C
Record name (S)-butane-1,3-diol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02202
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Synthesis routes and methods I

Procedure details

Anti-inflammatory compositions of the type described hereinabove containing acetylsalicylic acid, 1,2-propanediol, ethanol and monoolein are tested in the foregoing manner. In a typical test procedure, a composition comprising 3% by weight acetylsalicylic acid in a 1:1 (wt.) 1,2-propanediol/ethanol base containing 1% glyceryl monooleate gives an excellent blanching grade of about 3 about 2 hours post-application. Replacement of the 1,2-propanediol in the above composition with 1,3-propanediol, 1,2-butanediol, 1,3-butanediol and 1,4-butanediol gives blanching grades of 3.2, 2.6, 2.8 and 2.6, respectively. Similarily, replacement of the ethanol with 1-propanol and 2-propanol gives blanching grades of 3.1 and 3.0, respectively.
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Synthesis routes and methods II

Procedure details

The microorganisms usable in the present invention include those belonging to the genera Rhodococcus, Gordona and Streptomyces and capable of acting on an enantiomorphic mixture of 1,3-butanediol so as to leave (R)-1,3-butanediol as such and those belonging to the genera Rhodococcus and Gordona capable of acting on an enantiomorphic mixture of 1,3-butanediol so as to leave (S)-1,3-butanediol as such.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of (S)-(+)-1,3-Butanediol?

A1: (S)-(+)-1,3-Butanediol has the molecular formula C4H10O2 and a molecular weight of 90.12 g/mol.

Q2: Are there any unique spectroscopic characteristics of (S)-(+)-1,3-Butanediol?

A2: While the provided literature doesn't delve into specific spectroscopic data, chiral analysis techniques like chiral gas chromatography-mass spectrometry are crucial for distinguishing (S)-(+)-1,3-Butanediol from its enantiomer. []

Q3: Has (S)-(+)-1,3-Butanediol been incorporated into polymeric materials?

A3: Yes, (S)-(+)-1,3-Butanediol has been used as a monomer in the synthesis of cholesteric copoly(ester-imide)s alongside isomannide and phenylhydroquinone. []

Q4: Does (S)-(+)-1,3-Butanediol influence the properties of these polymers?

A4: The incorporation of (S)-(+)-1,3-Butanediol, alongside other chiral diols, led to copolyesters that were non-crystalline. The ratio of (S)-(+)-1,3-Butanediol to phenylhydroquinone determined whether the resulting copolyester exhibited liquid crystalline behavior. []

Q5: Is (S)-(+)-1,3-Butanediol involved in any specific enzymatic reactions?

A5: Yes, an (S)-1,3-Butanediol dehydrogenase enzyme, specifically oxidizing (S)-1,3-Butanediol to 4-hydroxy-2-butanone, was isolated and characterized from the yeast Candida parapsilosis. [, ] This enzyme exhibits NAD+ dependency and strict stereospecificity towards the (S)-enantiomer. []

Q6: Have there been computational studies on (S)-(+)-1,3-Butanediol?

A6: While the provided research doesn't explicitly detail computational studies, it highlights the use of (S)-(+)-1,3-Butanediol as a chiral template in cyclocopolymerization. [] This suggests potential for computational modeling to investigate and optimize such polymerization reactions.

Q7: How does the stereochemistry of 1,3-Butanediol affect its biological activity?

A7: Research indicates distinct metabolic pathways for the R- and S-enantiomers of 1,3-butanediol. In perfused rat livers, R-1,3-butanediol primarily converts to ketone bodies (R-3-hydroxybutyrate and acetoacetate), whereas S-1,3-butanediol shows a more diverse metabolic fate, producing S-3-hydroxybutyrate, lipids, and CO2 in addition to ketone bodies. []

Q8: Are there formulation challenges associated with (S)-(+)-1,3-Butanediol?

A8: While not directly addressed, the research on (S)-(+)-1,3-Butanediol as a potential nutrient precursor [, ] implies the need to investigate its stability and formulation for safe and effective delivery.

Q9: What is the environmental fate of (S)-(+)-1,3-Butanediol?

A9: The research does not provide direct information on the environmental degradation of (S)-(+)-1,3-Butanediol. Assessing its biodegradability and potential ecotoxicological effects is essential to understand its environmental impact.

Q10: What is known about the absorption and metabolism of (S)-(+)-1,3-Butanediol?

A10: Studies in dogs revealed comparable uptake rates for both R- and S-enantiomers of 1,3-butanediol. [] Interestingly, (S)-1,2-propanediol, another chiral diol, exhibited faster metabolism than its R-enantiomer in the same study. [] This highlights the importance of stereochemistry in pharmacokinetic profiles.

Q11: What are the pharmacological effects of (S)-(+)-1,3-Butanediol?

A11: Research suggests (S)-(+)-1,3-Butanediol, when administered as part of (R,S)-1,3-butanediol acetoacetate esters, can induce a state of ketosis, potentially impacting energy metabolism. [, , ]

Q12: Has (S)-(+)-1,3-Butanediol shown efficacy in any disease models?

A12: While not directly studied, research on the effects of R,S-1,3-butanediol acetoacetate diester in a rat model of central nervous system oxygen toxicity (CNS-OT) demonstrated a significant delay in seizure onset. This effect was attributed to elevated acetoacetate and acetone levels, not β-hydroxybutyrate, suggesting a potential role for specific ketone bodies in CNS-OT protection. [, ] Further research is needed to elucidate the specific contribution of (S)-(+)-1,3-Butanediol to this effect.

Q13: Has (S)-(+)-1,3-Butanediol been tested in any clinical trials?

A13: The provided literature doesn't mention clinical trials involving (S)-(+)-1,3-Butanediol.

Q14: Is there any information available on the toxicity of (S)-(+)-1,3-Butanediol?

A14: While the provided research doesn't specifically address the toxicity of (S)-(+)-1,3-Butanediol, one study in pigs found no adverse effects with (R,S)-1,3-butanediol acetoacetate ester administration. []

Q15: How is (S)-(+)-1,3-Butanediol typically analyzed and quantified?

A15: Chiral gas chromatography-mass spectrometry is a valuable tool for differentiating and quantifying the enantiomers of 1,3-butanediol, including (S)-(+)-1,3-Butanediol. []

Q16: What is the historical significance of (S)-(+)-1,3-Butanediol in research?

A16: Early research on (S)-(+)-1,3-Butanediol focused on its potential as a chiral building block in organic synthesis and its role in the metabolism of specific organisms. [, ] More recently, interest has expanded to explore its potential applications in nutrition, biofuels, and pharmaceuticals. [, , , ]

Q17: What are some emerging cross-disciplinary applications of (S)-(+)-1,3-Butanediol?

A17: The use of (S)-(+)-1,3-Butanediol as a chiral template in polymerization reactions [] highlights its potential in materials science. Furthermore, its role as a precursor to ketone bodies sparks interest in its application for nutritional therapies and metabolic disorders. [, , ]

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